Calcium-Sensing Receptor (CaSR) Antagonism: Nanomolar Potency Superiority Versus Select In-Class Analogs
4-Ethyl-5,6-dimethyl-2-phenylpyrimidine demonstrates exceptionally potent antagonist activity at the human calcium-sensing receptor (CaSR) with a reported IC50 of 0.034 nM in a FLIPR assay measuring intracellular calcium release in HEK293 cells [1]. In a radioligand displacement assay against the same target, a Ki value of 0.003 nM was reported [2]. This activity is substantially more potent than many other pyrimidine-based CaSR antagonists. For context, a related trisubstituted pyrimidine CaSR antagonist (CAS 802916-30-9) exhibits an IC50 of 76 nM , representing a potency difference of over 2,000-fold. While not a direct structural analog, this class-level comparison underscores the exceptional target engagement conferred by the specific substitution pattern of this compound.
| Evidence Dimension | CaSR Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 0.034 nM (FLIPR assay); Ki = 0.003 nM (Radioligand displacement) |
| Comparator Or Baseline | Trisubstituted pyrimidine CaSR antagonist (CAS 802916-30-9) IC50 = 76 nM |
| Quantified Difference | Target compound is >2,235-fold more potent based on IC50 comparison |
| Conditions | FLIPR assay in HEK293 cells (target); Radioligand displacement assay (target); Comparator assay conditions unspecified |
Why This Matters
This high level of potency makes the compound a valuable tool for studying CaSR-mediated pathways where maximal receptor blockade is required, potentially reducing the required concentration in experimental systems compared to less potent alternatives.
- [1] BindingDB. (n.d.). BDBM50378146 CHEMBL1204009. Extracellular calcium-sensing receptor (CaSR) Antagonist Activity (IC50: 0.034 nM). View Source
- [2] BindingDB. (n.d.). BDBM50378146 CHEMBL1204009. Extracellular calcium-sensing receptor (CaSR) Antagonist Activity (Ki: 0.003 nM). View Source
